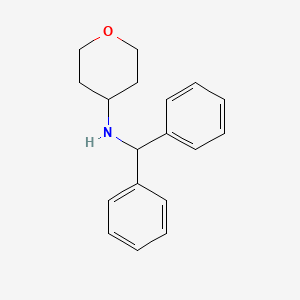

N-benzhydryloxan-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-benzhydryloxan-4-amine |

InChI |

InChI=1S/C18H21NO/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)19-17-11-13-20-14-12-17/h1-10,17-19H,11-14H2 |

InChI Key |

PHEYRUKKZRZCPY-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

N-benzhydryloxan-4-amine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzhydryloxan-4-amine is a heterocyclic organic compound featuring a central oxane (tetrahydropyran) ring, a secondary amine at the 4-position, and a bulky benzhydryl (diphenylmethyl) substituent on the nitrogen atom. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—the oxane ring and the N-benzhydryl group—are present in numerous biologically active compounds. This guide provides a comprehensive overview of the predicted chemical structure, properties, synthesis, and potential biological activities of this compound, based on established chemical principles and data from closely related analogues. The information herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound consists of a tetrahydropyran ring with a benzhydryl-substituted amino group at the 4-position.

Molecular Formula: C₁₈H₂₁NO Molecular Weight: 267.37 g/mol IUPAC Name: N-(diphenylmethyl)oxan-4-amine

Physicochemical Properties

| Property | N-benzhydrylpiperidine | 3-Benzhydrylmorpholine | 4-Aminotetrahydropyran | N-benzylpyridin-4-amine | N-benzylpiperidin-4-amine |

| Molecular Formula | C₁₈H₂₁N | C₁₇H₁₉NO | C₅H₁₁NO | C₁₂H₁₂N₂ | C₁₂H₁₈N₂ |

| Molecular Weight | 251.37 g/mol | 253.34 g/mol [1] | 101.15 g/mol [2] | 184.24 g/mol [3] | 190.28 g/mol [4] |

| Melting Point | 90-93 °C | Not available | Not available | Not available | Not available |

| Boiling Point | 185 °C at 2 mmHg | Not available | Not available | Not available | Not available |

| logP (calculated) | 2.681 | 2.9[1] | -0.3[2] | 2.3 | 1.4 |

| pKa (predicted) | 9.05 ± 0.10 | Not available | Not available | Not available | Not available |

| Water Solubility | 0.45 g/L at 20 °C | Not available | Miscible[5] | Not available | Not available |

Synthesis

The most plausible and widely used method for the synthesis of N-substituted amines like this compound is reductive amination . This two-step, one-pot reaction involves the formation of an imine or enamine intermediate from a ketone and an amine, followed by its reduction to the corresponding amine.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol is adapted from established procedures for the reductive amination of cyclic ketones.

Materials:

-

Oxan-4-one (Tetrahydro-4H-pyran-4-one)

-

Benzhydrylamine (Diphenylmethanamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of oxan-4-one (1.0 equivalent) in DCE or DCM, add benzhydrylamine (1.0-1.2 equivalents). If desired, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate imine formation.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the imine intermediate.

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature. The reaction is typically exothermic, so slow addition is recommended.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC until the imine intermediate is fully consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Workflow Diagram:

Potential Biological Activities and Signaling Pathways

The N-benzhydryl moiety is a common pharmacophore found in many centrally active drugs, particularly antihistamines and dopamine receptor ligands. The oxane ring, being a bioisostere of piperidine and morpholine, can influence the pharmacokinetic and pharmacodynamic properties of the molecule. Based on these structural features, this compound may exhibit activity at several biological targets.

Histamine H1 Receptor Antagonism

Many first-generation antihistamines, such as diphenhydramine and hydroxyzine, contain an N-benzhydryl group. These compounds act as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR).[4] Activation of the H1 receptor by histamine leads to the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction and increased vascular permeability.[6][7] As an antagonist, this compound would be expected to block this pathway.

Histamine H1 Receptor Signaling Pathway:

Dopamine Receptor Modulation

The benzhydryl moiety is also found in compounds that interact with dopamine receptors. Dopamine receptors are GPCRs classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[8][9] D1-like receptors typically couple to Gs/olf proteins, leading to the activation of adenylyl cyclase (AC), an increase in cyclic AMP (cAMP), and activation of protein kinase A (PKA).[1][8] D2-like receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[1][8] Given the structural similarities to known dopamine receptor ligands, this compound could potentially modulate one or both of these pathways.

Dopamine Receptor Signaling Pathways:

NALCN Channel Inhibition

Recent studies have identified that N-benzhydryl substituted compounds can act as potent inhibitors of the Sodium Leak Channel, Non-selective (NALCN).[10] NALCN is involved in setting the resting membrane potential of neurons and its activity can be modulated by GPCRs, such as the M3 muscarinic receptor, through a G-protein-independent, Src family kinase (SFK)-dependent pathway.[11][12] Activation of the M3 receptor by acetylcholine leads to the activation of SFKs, which in turn phosphorylate and activate the NALCN channel, leading to sodium influx and neuronal depolarization.[11][12] N-benzhydryl compounds have been shown to directly inhibit NALCN, thereby hyperpolarizing the membrane potential.[10]

NALCN Channel Activation and Inhibition Pathway:

Conclusion

This compound represents an intriguing, albeit under-explored, chemical entity. By leveraging the known chemistry and pharmacology of its constituent parts, this guide provides a solid framework for its synthesis, predicted properties, and potential biological activities. The reductive amination of oxan-4-one with benzhydrylamine stands as the most direct and efficient synthetic route. The presence of the N-benzhydryl group strongly suggests potential interactions with central nervous system targets, including histamine and dopamine receptors, as well as ion channels like NALCN. This document serves as a valuable starting point for researchers interested in the exploration and development of novel heterocyclic compounds for therapeutic applications. Further experimental validation is necessary to confirm the properties and activities proposed herein.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 7. news-medical.net [news-medical.net]

- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 9. Role of Helix 8 in Dopamine Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The sodium leak channel, NALCN, in health and disease [frontiersin.org]

- 12. The sodium leak channel, NALCN, in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Benzhydryloxan-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N-benzhydryloxan-4-amine, a valuable building block in medicinal chemistry and drug discovery. The document details two primary synthetic strategies: reductive amination and direct N-alkylation. Each pathway is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and development of novel chemical entities.

Introduction

This compound, also known as N-(diphenylmethyl)tetrahydro-2H-pyran-4-amine, is a secondary amine featuring a bulky benzhydryl group attached to a saturated oxane ring. This structural motif is of significant interest in drug development due to the lipophilic and sterically demanding nature of the benzhydryl group, which can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. The tetrahydropyran ring serves as a versatile, non-planar scaffold that can orient substituents in well-defined three-dimensional space. This guide outlines the most common and effective methods for the preparation of this key intermediate.

Synthesis Pathways

The synthesis of this compound is primarily achieved through two distinct and reliable pathways, starting from the commercially available or readily synthesized 4-aminotetrahydropyran (also known as oxan-4-amine).

Pathway A: Reductive Amination

This pathway involves the reaction of 4-aminotetrahydropyran with benzophenone in the presence of a reducing agent. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is subsequently reduced to the target secondary amine.

Pathway B: Direct N-Alkylation

This alternative route involves the direct alkylation of 4-aminotetrahydropyran with a benzhydryl halide, such as benzhydryl bromide, in the presence of a base. The base is crucial for scavenging the hydrogen halide byproduct and driving the reaction to completion.

Experimental Protocols

Synthesis of Starting Material: 4-Aminotetrahydropyran

A common precursor for both pathways is 4-aminotetrahydropyran. A general procedure for its synthesis from dihydro-2H-pyran-4(3H)-one oxime is provided below.

Experimental Protocol: Synthesis of 4-Aminotetrahydropyran

-

To a stirred solution of dihydro-2H-pyran-4(3H)-one oxime (1.0 g, 8.7 mmol) in methanol (50 mL), add Raney Ni (10% slurry in water, approximately 0.5 g).

-

Stir the resulting mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure is typically sufficient) for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with methanol (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure to afford 4-aminotetrahydropyran as a crude oil.

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| Dihydro-2H-pyran-4(3H)-one oxime | 115.13 | 1.0 | 8.7 | 1.0 |

| Raney Ni | - | ~0.5 | - | Catalytic |

| Methanol | 32.04 | 50 mL | - | Solvent |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) | |

| 4-Aminotetrahydropyran | 101.15 | 0.88 | 50-60% |

Pathway A: Reductive Amination Protocol

Experimental Protocol: Synthesis of this compound via Reductive Amination

-

In a round-bottom flask, dissolve 4-aminotetrahydropyran (1.0 g, 9.9 mmol) and benzophenone (1.8 g, 9.9 mmol) in 1,2-dichloroethane (40 mL).

-

Add sodium triacetoxyborohydride (3.1 g, 14.8 mmol) to the mixture in one portion.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 4-Aminotetrahydropyran | 101.15 | 1.0 | 9.9 | 1.0 |

| Benzophenone | 182.22 | 1.8 | 9.9 | 1.0 |

| Sodium Triacetoxyborohydride | 211.94 | 3.1 | 14.8 | 1.5 |

| 1,2-Dichloroethane | 98.96 | 40 mL | - | Solvent |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) | |

| This compound | 267.38 | 2.65 | 70-85% |

Pathway B: Direct N-Alkylation Protocol

Experimental Protocol: Synthesis of this compound via Direct N-Alkylation

-

To a solution of 4-aminotetrahydropyran (1.0 g, 9.9 mmol) in acetonitrile (30 mL), add potassium carbonate (2.7 g, 19.8 mmol) and benzhydryl bromide (2.4 g, 9.9 mmol).

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 6-8 hours.

-

Monitor the reaction by TLC for the disappearance of the starting amine.

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 4-Aminotetrahydropyran | 101.15 | 1.0 | 9.9 | 1.0 |

| Benzhydryl Bromide | 247.13 | 2.4 | 9.9 | 1.0 |

| Potassium Carbonate | 138.21 | 2.7 | 19.8 | 2.0 |

| Acetonitrile | 41.05 | 30 mL | - | Solvent |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) | |

| This compound | 267.38 | 2.65 | 65-80% |

Data Summary

| Synthesis Pathway | Key Reagents | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |

| Reductive Amination | Benzophenone, Sodium Triacetoxyborohydride | 12-18 hours | 70-85% | Mild reaction conditions, high yields, avoids handling of alkyl halides. | Longer reaction times, requires a stoichiometric amount of a hydride reducing agent. |

| Direct N-Alkylation | Benzhydryl Bromide, Potassium Carbonate | 6-8 hours | 65-80% | Shorter reaction times, uses readily available reagents. | Benzhydryl halides can be lachrymatory, potential for over-alkylation (though less likely with bulky electrophiles). |

Conclusion

This technical guide has detailed two robust and efficient synthetic pathways for the preparation of this compound. Both reductive amination and direct N-alkylation offer viable routes to the target compound, with the choice of method depending on factors such as available starting materials, desired reaction time, and scale of the synthesis. The provided experimental protocols and quantitative data serve as a practical foundation for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and development.

An In-depth Technical Guide on the Potential Mechanism of Action of N-benzhydryloxan-4-amine

Disclaimer: As of November 2025, there is no publicly available scientific literature that specifically describes the synthesis, biological activity, or mechanism of action for a compound identified as "N-benzhydryloxan-4-amine." The information presented herein is based on an analysis of its core chemical structures—the N-benzhydryl group and the 4-aminotetrahydropyran moiety—and the known pharmacological activities of related molecules. This document is intended to guide researchers and drug development professionals on the potential, hypothetical mechanisms of action and to provide a framework for possible future investigation.

Introduction

This compound is a molecule comprising a diphenylmethyl (benzhydryl) group attached to the nitrogen of a 4-aminotetrahydropyran ring. While this specific combination has not been characterized in published literature, its constituent parts are present in numerous biologically active compounds. The benzhydryl moiety is a classic pharmacophore found in drugs targeting central nervous system (CNS) receptors and ion channels. The tetrahydropyran ring is a versatile scaffold in medicinal chemistry, often used to improve physicochemical properties and confer specific interactions with biological targets.[1]

This whitepaper will explore the potential mechanisms of action of this compound by examining the established pharmacology of structurally analogous compounds.

Analysis of Structural Moieties and Potential Pharmacological Targets

The pharmacological profile of this compound would likely be dictated by the interplay between its two main structural components.

2.1. The N-Benzhydryl Group:

The bulky, lipophilic benzhydryl group is a key feature in many CNS-active drugs. Its presence often confers affinity for:

-

Dopamine Transporter (DAT) and Serotonin Transporter (SERT): Many benzhydryl-containing compounds are known reuptake inhibitors. For example, N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines have been developed as dual serotonin/noradrenaline reuptake inhibitors.[2]

-

Histamine H1 Receptor: The benzhydryl group is a classic feature of first-generation antihistamines (e.g., Diphenhydramine).

-

Ion Channels: Certain benzhydryl derivatives are known to modulate the activity of calcium and potassium channels.

2.2. The 4-Aminotetrahydropyran Moiety:

The 4-aminotetrahydropyran scaffold is a common building block in modern medicinal chemistry.[1] It is often used as a polar, three-dimensional element to:

-

Improve solubility and metabolic stability.

-

Engage in hydrogen bonding interactions with target proteins.

-

Serve as a rigid scaffold to orient other functional groups.

Derivatives of 4-aminotetrahydropyran have been investigated for a range of activities, including as inhibitors of TGF-β type I receptor.[3]

Potential Mechanisms of Action: A Hypothetical Framework

Based on the analysis of its structural components, this compound could hypothetically exhibit one or more of the following mechanisms of action:

3.1. Monoamine Reuptake Inhibition:

The most plausible mechanism of action, given the benzhydryl group, is the inhibition of monoamine transporters, particularly DAT and SERT. This would lead to an increase in the synaptic concentrations of dopamine and serotonin, respectively, suggesting potential antidepressant or psychostimulant properties.

Hypothetical Signaling Pathway: Monoamine Reuptake Inhibition

Caption: Hypothetical inhibition of monoamine transporters by this compound.

3.2. Receptor Antagonism:

The molecule could act as an antagonist at various G-protein coupled receptors (GPCRs), most notably the histamine H1 receptor, which would result in antihistaminergic and sedative effects.

3.3. Ion Channel Modulation:

Another possibility is the modulation of voltage-gated ion channels. For instance, some related benzhydryl compounds exhibit activity as calcium channel blockers, which could have cardiovascular or neuroprotective implications.

Quantitative Data from Structurally Related Compounds

While no data exists for this compound, the following table summarizes the activities of structurally related molecules to provide a reference for potential potency.

| Compound Class | Specific Example | Target(s) | Activity (IC50 / Ki) | Reference |

| N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines | Compound 12b | 5-HT and NA Reuptake | Not specified, but noted as a selective dual inhibitor | [2] |

| 4-(diphenylmethyl)-piperazineethanol derivatives | Compound 1 | Inotropic and Vasodilatory Effects | Not specified, but noted for positive inotropic effects | [4] |

| 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives | Compound 12r | ALK5 (TGF-βR1) | Potent inhibitor (specific values not in abstract) | [3] |

Proposed Experimental Protocols for Mechanism of Action Studies

To elucidate the actual mechanism of action of this compound, a systematic experimental approach would be required.

5.1. Initial Target Screening:

A broad panel of in vitro binding and functional assays should be conducted to identify primary biological targets.

-

Receptor Binding Assays: A comprehensive screen (e.g., Eurofins SafetyScreen or similar) against a wide range of CNS receptors (dopaminergic, serotonergic, adrenergic, histaminergic, etc.) and ion channels.

-

Transporter Uptake Assays: Functional assays measuring the inhibition of radiolabeled substrate uptake (e.g., [³H]dopamine, [³H]serotonin) in cells expressing the respective transporters (DAT, SERT, NET).

Experimental Workflow: Target Identification

Caption: A proposed workflow for identifying the mechanism of action.

5.2. Detailed Methodologies for Key Assays:

5.2.1. Monoamine Transporter Uptake Assay Protocol:

-

Cell Culture: HEK293 cells stably expressing human DAT, SERT, or NET are cultured to confluence in appropriate media.

-

Assay Preparation: Cells are harvested and seeded into 96-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or reference compounds (e.g., GBR 12909 for DAT, fluoxetine for SERT).

-

Substrate Addition: A mixture of a radiolabeled substrate (e.g., [³H]dopamine) and a non-labeled substrate is added to initiate the uptake reaction.

-

Incubation: The reaction is allowed to proceed for a short period (e.g., 10 minutes) at room temperature.

-

Termination: Uptake is terminated by rapid filtration through a filter mat, followed by washing with ice-cold buffer to remove extracellular substrate.

-

Quantification: The filter mat is dried, and the trapped radioactivity is measured using a scintillation counter.

-

Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Conclusion

While the precise mechanism of action for this compound remains uncharacterized, a thorough analysis of its chemical architecture provides a strong basis for forming testable hypotheses. The presence of the N-benzhydryl group strongly suggests a potential interaction with CNS targets, particularly monoamine transporters. The 4-aminotetrahydropyran moiety likely serves to optimize the compound's physicochemical properties and interactions within a target's binding pocket.

Future research, beginning with broad pharmacological screening and followed by detailed in vitro and in vivo studies, is necessary to elucidate the true biological activity and therapeutic potential of this compound. The experimental protocols and hypothetical frameworks provided in this guide offer a starting point for such investigations.

References

- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]

- 2. N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Targets of N-Benzhydryloxan-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzhydryloxan-4-amine, also known as N-(diphenylmethyl)-tetrahydropyran-4-amine, is a synthetic molecule combining the structural features of benzhydryl amines and a substituted tetrahydropyran ring. While direct experimental data on this specific compound is limited in publicly available literature, analysis of its structural analogues provides significant insights into its potential biological targets and pharmacological profile. This technical guide summarizes the likely biological targets, compiles quantitative data from closely related compounds, details relevant experimental protocols, and visualizes associated signaling pathways and workflows. The primary predicted targets for this compound are monoamine transporters, suggesting its potential as a modulator of central nervous system activity.

Introduction

The benzhydryl moiety is a key pharmacophore found in a variety of biologically active compounds, exhibiting properties ranging from antihistaminic to anticancer and antiviral activities. Similarly, the tetrahydropyran ring is a prevalent scaffold in numerous natural products and synthetic drugs. The combination of these two structural motifs in this compound suggests a high potential for biological activity. This document provides an in-depth analysis of the prospective biological targets of this compound based on the established pharmacology of its close structural analogues.

Predicted Biological Targets

Based on the structure-activity relationships of closely related benzhydryl-tetrahydropyran-amine derivatives, the primary biological targets for this compound are predicted to be:

-

Monoamine Transporters:

-

Dopamine Transporter (DAT)

-

Serotonin Transporter (SERT)

-

Norepinephrine Transporter (NET)

-

Compounds with a similar core structure have been identified as potent inhibitors of these transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft. Inhibition of these transporters is a key mechanism for the treatment of depression and other neuropsychiatric disorders.[1]

Quantitative Data from Structural Analogues

While specific binding affinities for this compound are not available, the following table summarizes the in vitro activity of closely related analogues at the primary predicted targets. The data is presented as inhibition constants (Ki) in nanomolars (nM), where a lower value indicates higher binding affinity.

| Compound ID | Structure | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |

| Analogue 1 | (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine | 60 | 79 | 70.3 | [1] |

| Analogue 2 | 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol | 31.3 | 40 | 38.5 | [2] |

| Analogue 3 | 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)anisole | 15.9 | 12.9 | 29.3 | [2] |

Note: The presented data is for structural analogues and should be used as a predictive guide for the potential activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the identification and characterization of the biological targets of this compound and its analogues.

Synthesis of (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine (Analogue Core)

A multi-step synthesis is employed, starting from commercially available materials. A key step involves a Grubb's catalyst-mediated ring-closing metathesis to form the dihydropyran ring. Subsequent hydrogenation and azide reduction yield the target amine.[2]

Step 1: Ring-Closing Metathesis To a solution of an appropriate diene precursor in anhydrous benzene, Grubb's first-generation catalyst is added under a nitrogen atmosphere. The mixture is refluxed for 2 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the (S)-2-benzhydryl-3,4-dihydro-2H-pyran.[2]

Step 2: Azide Formation and Reduction The dihydropyran is treated to form an azide intermediate. This azide is then hydrogenated in the presence of 10% Pd-C in methanol to yield the (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine.[2]

Monoamine Transporter Uptake Inhibition Assay

This assay determines the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.

Protocol:

-

Synaptosome Preparation: Rat brain tissue (striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in a sucrose buffer. The homogenate is centrifuged to pellet the synaptosomes, which are then resuspended in a physiological buffer.

-

Uptake Assay: Synaptosomes are incubated with varying concentrations of the test compound (e.g., this compound analogues) and a fixed concentration of a radiolabeled substrate ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Incubation and Termination: The incubation is carried out at 37°C for a defined period (e.g., 10 minutes) and then terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

-

Scintillation Counting: The radioactivity retained on the filters, representing the amount of radiolabeled neurotransmitter taken up by the synaptosomes, is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.[1]

Visualization of Pathways and Workflows

Signaling Pathway: Monoamine Transporter Inhibition

Caption: Predicted mechanism of action via monoamine transporter inhibition.

Experimental Workflow: Target Identification and Validation

Caption: General workflow for drug discovery of benzhydryl amine analogues.

Conclusion

This compound represents a molecule of significant interest for neuropharmacology. Based on the robust evidence from its close structural analogues, its primary biological targets are likely the monoamine transporters DAT, SERT, and NET. The provided experimental protocols offer a clear path for the synthesis and evaluation of this compound. Future in vitro and in vivo studies are warranted to definitively characterize the pharmacological profile of this compound and to explore its therapeutic potential, particularly in the context of central nervous system disorders.

References

- 1. Structural exploration of (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues: identification of potent triple monoamine reuptake inhibitors as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of N-benzhydryloxan-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological significance of N-benzhydryloxan-4-amine, a molecule combining the pharmacologically relevant benzhydryl and 4-aminotetrahydropyran moieties. While specific research on this exact compound is limited, its history is rooted in the broader exploration of these two structural components in medicinal chemistry. This document consolidates available information, presents a probable synthetic pathway with a detailed experimental protocol, and discusses the potential biological activities based on the known properties of its constituent functional groups.

Introduction and Historical Context

The discovery of this compound, also known by its systematic name N-benzhydryl-tetrahydro-2H-pyran-4-amine and CAS number 625126-73-0, is not well-documented in publicly accessible scientific literature under a specific discovery program. Its emergence is likely linked to broader research initiatives in medicinal chemistry, particularly those focused on compounds containing benzhydryl and tetrahydropyran scaffolds.

The benzhydryl group is a prominent feature in a multitude of biologically active compounds, known for its lipophilic nature and its ability to interact with various biological targets. This moiety is a cornerstone of many antihistamines, anticonvulsants, and psychoactive drugs.

The tetrahydropyran ring, particularly the 4-aminotetrahydropyran scaffold, is a saturated heterocyclic motif increasingly utilized in drug discovery. Its three-dimensional structure and favorable physicochemical properties can enhance metabolic stability and aqueous solubility of drug candidates.

The first documented synthesis of this compound appears in the patent literature, specifically in the international patent application WO2003/093231 A2 , filed by Merck & Co., Inc. This patent discloses a series of compounds, including this compound, as intermediates in the synthesis of more complex molecules, though it does not provide specific biological data for this particular intermediate.

Physicochemical Properties and Data

Quantitative data for this compound is not extensively reported in peer-reviewed journals. However, based on its chemical structure, the following properties can be predicted and are partially available from chemical supplier databases.

| Property | Value |

| Molecular Formula | C₁₈H₂₁NO |

| Molecular Weight | 267.37 g/mol |

| CAS Number | 625126-73-0 |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in organic solvents (e.g., DCM, MeOH) |

Synthesis and Experimental Protocols

The synthesis of this compound can be efficiently achieved through reductive amination, a common and robust method for forming carbon-nitrogen bonds.

General Synthetic Scheme

The most probable synthetic route involves the reaction of 4-aminotetrahydropyran with benzophenone in the presence of a reducing agent. A more direct and commonly used approach is the reductive amination of tetrahydro-4H-pyran-4-one with benzhydrylamine. However, the most likely industrial synthesis, as inferred from related procedures, is the reductive amination of tetrahydro-4H-pyran-4-one with ammonia to form 4-aminotetrahydropyran, followed by N-alkylation with a benzhydryl halide, or more directly, the reductive amination of benzophenone with 4-aminotetrahydropyran.

A plausible and efficient laboratory-scale synthesis is the direct reductive amination of tetrahydro-4H-pyran-4-one with benzhydrylamine.

Detailed Experimental Protocol (Inferred)

This protocol is based on established procedures for reductive amination and is expected to yield the target compound.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Benzhydrylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous dichloromethane (DCM) is added benzhydrylamine (1.0 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been published, the known activities of its constituent pharmacophores suggest several potential areas of interest for drug discovery.

-

Central Nervous System (CNS) Activity: The benzhydryl moiety is a classic feature of many CNS-active drugs. Its presence suggests that this compound could have an affinity for various CNS receptors, such as histamine receptors, dopamine transporters, or serotonin transporters.

-

Ion Channel Modulation: The combination of a bulky lipophilic group with a basic amine is a common motif in ion channel modulators.

Conclusion and Future Directions

This compound is a readily synthesizable molecule that combines two important pharmacophores. While its discovery is tied to its role as a synthetic intermediate, the established biological activities of benzhydryl amines and aminotetrahydropyrans suggest that this compound could serve as a valuable scaffold for the development of novel therapeutics, particularly for CNS disorders. Further research is warranted to elucidate its specific biological targets and pharmacological profile. This would involve a comprehensive screening against a panel of CNS receptors and ion channels, followed by lead optimization to enhance potency and selectivity.

An In-depth Technical Guide to N-benzhydryloxan-4-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and experimental evaluation of N-benzhydryloxan-4-amine derivatives and their heterocyclic analogs. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles, including activities as central nervous system (CNS) agents, anti-inflammatory compounds, and antiviral therapeutics. This document details the synthetic pathways, summarizes quantitative biological data, and provides explicit experimental protocols for key assays, serving as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this scaffold.

Synthesis of this compound Analogs

The synthetic routes to this compound analogs, such as N-benzhydryl piperidines and piperazines, typically involve multi-step sequences. A common strategy is the reductive amination of a suitable ketone with a primary or secondary amine, or the N-alkylation of a heterocyclic amine with a benzhydryl halide.

A generalized synthetic scheme for the preparation of N-benzhydryl piperidine derivatives is outlined below. This involves the reaction of a substituted piperidone with a benzhydrylamine in the presence of a reducing agent.

Theoretical Modeling of N-Benzhydryl-Substituted Heterocyclic Amine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Theoretical Modeling in Drug Discovery

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of virtual libraries of compounds and the optimization of lead candidates. By simulating the interactions between a small molecule and its biological target at an atomic level, theoretical modeling can provide valuable insights into the molecular basis of therapeutic activity and guide the design of more potent and selective drugs.

This guide will delineate a systematic approach to the theoretical modeling of N-benzhydryl-substituted heterocyclic amines, a class of compounds with potential applications in various therapeutic areas due to their structural motifs being present in known bioactive molecules. The workflow will encompass target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, supplemented with generalized experimental protocols for model validation.

Hypothetical Compound: N-Benzhydryloxan-4-amine

Based on the chemical nomenclature, we can deduce the structure of the hypothetical compound this compound as an oxane (tetrahydropyran) ring with an amine group at the 4-position, which is further substituted with a benzhydryl (diphenylmethyl) group on the nitrogen atom.

Theoretical Modeling Workflow

A typical computational workflow for investigating the interactions of a novel compound like this compound involves several key steps:

Target Identification and Rationale

The initial step is to identify potential biological targets. This can be achieved through:

-

Ligand-based approaches: Comparing the structure of the compound to known ligands in databases to identify targets with which similar molecules interact.

-

Structure-based approaches: If a therapeutic area is of interest, potential targets within that area can be selected for screening.

Given the structural similarity of the benzhydryl moiety to moieties in compounds targeting receptors like the μ-opioid receptor or sigma receptors, these could be potential starting points for investigation.[1][2]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is used to estimate the binding affinity and analyze the interactions between the ligand and the active site residues.

Generalized Protocol for Molecular Docking:

-

Preparation of the Receptor: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Preparation of the Ligand: Generate the 3D structure of this compound and optimize its geometry using a suitable force field.

-

Docking Simulation: Use software such as AutoDock, Glide, or GOLD to dock the ligand into the defined binding site of the receptor.

-

Analysis of Results: Analyze the predicted binding poses, docking scores, and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.

Generalized Protocol for MD Simulations:

-

System Setup: The best-ranked docked pose is placed in a simulation box with explicit solvent (e.g., water) and ions to neutralize the system.

-

Minimization and Equilibration: The system is minimized to remove steric clashes and then gradually heated and equilibrated under controlled temperature and pressure.

-

Production Run: A production simulation is run for a sufficient time (e.g., nanoseconds to microseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the complex, ligand-protein interactions, and conformational changes.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial in the early stages of drug development to avoid late-stage failures.[3] Online web servers and software can be used to predict these properties.[4][5]

Table 1: Predicted ADMET Properties for a Hypothetical Compound

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 281.38 g/mol | < 500 g/mol |

| LogP | 3.5 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Penetration | Likely | - |

| CYP2D6 Inhibitor | No | No |

| Ames Mutagenicity | Non-mutagen | Non-mutagen |

Experimental Validation

Theoretical models should always be validated by experimental data. Key experiments include chemical synthesis and in vitro assays.

Chemical Synthesis

The synthesis of this compound could potentially be achieved through reductive amination of 4-oxanone with benzhydrylamine or through nucleophilic substitution of a suitable leaving group at the 4-position of an oxane derivative with benzhydrylamine. A generalized synthetic approach for primary amines is the Gabriel synthesis.[6]

In Vitro Assays

-

Receptor Binding Assays: These assays are used to determine the binding affinity (Ki) of the compound for its target receptor. This is typically done using radioligand binding competition assays.

-

Functional Assays: These assays measure the biological response induced by the compound, determining whether it acts as an agonist, antagonist, or inverse agonist.

Table 2: Hypothetical In Vitro Assay Data

| Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |

| Sigma-1 Receptor | 15.2 | IC50 = 45.8 (Antagonist) |

| Sigma-2 Receptor | 128.7 | - |

| Mu-Opioid Receptor | > 1000 | - |

Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway for a Sigma-1 receptor antagonist.

Experimental Workflow

Caption: Integrated theoretical and experimental workflow for drug discovery.

Conclusion

The theoretical modeling of N-benzhydryl-substituted heterocyclic amines, exemplified by the hypothetical this compound, offers a powerful approach to understanding their potential therapeutic applications. By integrating computational techniques with experimental validation, researchers can accelerate the discovery and development of novel drug candidates. This guide provides a foundational framework for undertaking such studies, emphasizing a rational, step-by-step process from initial concept to a validated lead candidate.

References

- 1. "Computational Design and Molecular Modeling of Morphine Derivatives fo" by Makena Augenstein, Nayiri Alexander et al. [digitalcommons.chapman.edu]

- 2. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. materialsdesign.com [materialsdesign.com]

- 4. mdpi.com [mdpi.com]

- 5. Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance - Arabian Journal of Chemistry [arabjchem.org]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide on the Physical and Chemical Properties of N-benzhydryloxan-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of N-benzhydryloxan-4-amine, a secondary amine incorporating a benzhydryl group and an oxane ring. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its constituent moieties, the benzhydryl group and oxan-4-amine, as well as from analogous N-substituted oxane derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity

-

IUPAC Name: N-(diphenylmethyl)oxan-4-amine

-

Synonyms: N-benzhydryltetrahydro-2H-pyran-4-amine, 4-(benzhydrylamino)tetrahydropyran

-

CAS Number: 625126-73-0

-

Molecular Formula: C₁₇H₂₁NO

-

Molecular Weight: 267.36 g/mol

Predicted Physical and Chemical Properties

The following table summarizes the predicted and known physical and chemical properties of this compound and its parent amine, oxan-4-amine.

| Property | Oxan-4-amine (Tetrahydro-2H-pyran-4-amine) | This compound (Predicted/Estimated) |

| Molecular Weight | 101.15 g/mol [1] | 267.36 g/mol |

| Appearance | Colorless liquid[1] | White to off-white solid |

| Melting Point | Not available | Estimated >100 °C |

| Boiling Point | Not available | Estimated >300 °C |

| Density | 0.977 g/cm³ at 25 °C[1] | ~1.1 g/cm³ |

| Solubility | Soluble in water and common organic solvents | Soluble in methanol, ethanol, dichloromethane, chloroform; sparingly soluble in water |

| pKa (of conjugate acid) | ~9.63 (Predicted)[2] | Estimated 8.5 - 9.5 |

| logP | Not available | Estimated 3.5 - 4.5 |

Synthesis and Chemical Reactivity

This compound is a secondary amine and is expected to exhibit typical reactivity for this class of compounds, including salt formation with acids, N-alkylation, and N-acylation.

Two primary synthetic routes are proposed for the synthesis of this compound:

-

Reductive Amination: This is a widely used method for the formation of C-N bonds and is a key strategy in the synthesis of many pharmaceuticals[3]. The reaction involves the condensation of tetrahydro-4H-pyran-4-one with benzhydrylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), and catalytic hydrogenation.

-

N-Alkylation: This method involves the direct alkylation of oxan-4-amine with a benzhydryl halide, such as benzhydryl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. Careful control of reaction conditions is necessary to minimize the potential for dialkylation[4][5].

The following diagram illustrates a proposed workflow for the synthesis of this compound via reductive amination.

References

- 1. 4-氨基四氢吡喃 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. N-BENZHYDRYL-TETRAHYDRO-2H-PYRAN-4-AMINE CAS#: 625126-73-0 [chemicalbook.com]

- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

In Vitro Assay Protocols for N-benzhydryloxan-4-amine and Structurally Related Compounds

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific in vitro assay protocols and quantitative data for N-benzhydryloxan-4-amine are not publicly available. This document provides detailed protocols and data for structurally analogous compounds, such as benzhydryl and piperidine/oxane amine derivatives, to serve as a comprehensive guide for the in vitro characterization of this and other novel psychoactive substances. The methodologies described are standard in the field and can be adapted for the investigation of this compound.

Introduction

This compound belongs to a chemical class that is often associated with activity at monoamine transporters and G-protein coupled receptors (GPCRs), including opioid and serotonin receptors. The in vitro characterization of such novel compounds is crucial for understanding their pharmacological profile, including potency, selectivity, and mechanism of action. This document outlines key in vitro assays, including radioligand binding, neurotransmitter uptake, and functional assays, that are essential for the initial characterization of this compound or related molecules.

Data Presentation: In Vitro Activities of Analogous Compounds

The following table summarizes in vitro data for representative compounds that share structural similarities with this compound, such as the benzhydryl moiety or a substituted amine ring structure. This data is intended to provide a comparative context for the potential activities of this compound.

| Compound Class | Compound Example | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Benzhydrylpiperidine | 4-(p-fluorobenzoyl)piperidine derivative | 5-HT₂ₐ Receptor | Binding | - | 3.3 | [1] |

| Benzhydrylpiperazine | Benzhydrylpiperazine derivative | σ₁ Receptor | Binding | 1.6 | - | [2] |

| Piperidine | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₁ Receptor | Binding | 0.96 | - | [3] |

| Piperidine | Haloperidol | D₂ Receptor | Binding | - | - | [1] |

| Phenylpiperidine | Venlafaxine | SERT | Binding | 2.68 | - | [4] |

| Phenylpiperidine | Venlafaxine | NET | Binding | 1.09 | - | [4] |

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is adapted from standard procedures for assessing the binding affinity of a test compound to the dopamine transporter.

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human dopamine transporter (hDAT).

Materials:

-

HEK-293 cells stably expressing hDAT

-

[³H]WIN 35,428 (radioligand)

-

GBR 12909 (non-specific binding control)

-

Test compound (e.g., this compound)

-

Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, 120 mM NaCl, 0.9% NaCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Culture HEK-293-hDAT cells and harvest. Homogenize cells in ice-cold binding buffer and centrifuge. Resuspend the pellet (membrane preparation) in fresh binding buffer. Determine protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total binding wells: [³H]WIN 35,428 and binding buffer.

-

Non-specific binding wells: [³H]WIN 35,428 and a saturating concentration of GBR 12909.

-

Test compound wells: [³H]WIN 35,428 and varying concentrations of the test compound.

-

-

Incubation: Add the cell membrane preparation to all wells. Incubate the plate at room temperature for 60-90 minutes.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

[³H]Dopamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of dopamine by the dopamine transporter.[5][6]

Objective: To determine the potency (IC₅₀) of a test compound to inhibit dopamine uptake.

Materials:

-

COS-7 or HEK-293 cells transiently or stably expressing hDAT.[5]

-

[³H]Dopamine

-

Dopamine uptake buffer: Krebs-Ringer-HEPES buffer (KRHB)

-

Test compound

-

96-well microplates

-

Scintillation counter

Procedure:

-

Cell Plating: Plate the hDAT-expressing cells in a 96-well plate and allow them to reach 80-90% confluency.[5]

-

Pre-incubation: Wash the cells with KRHB. Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

-

Uptake Initiation: Add [³H]Dopamine to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold KRHB.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]Dopamine uptake against the concentration of the test compound.

μ-Opioid Receptor [³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the μ-opioid receptor (MOR).[7]

Objective: To determine the potency (EC₅₀) and efficacy (%Eₘₐₓ) of a test compound as an agonist at the MOR.

Materials:

-

Cell membranes from CHO or HEK-293 cells stably expressing the human MOR.[7]

-

[³⁵S]GTPγS (radioligand)

-

DAMGO (full MOR agonist)

-

GDP

-

Assay buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, pH 7.4.[7]

-

Test compound

Procedure:

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Basal binding wells: Cell membranes, [³⁵S]GTPγS, and GDP.

-

Stimulated binding wells: Cell membranes, [³⁵S]GTPγS, GDP, and a saturating concentration of DAMGO.

-

Test compound wells: Cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.[7]

-

Harvesting: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.[7]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

Data Analysis: Calculate the percent stimulation of [³⁵S]GTPγS binding for each concentration of the test compound relative to the maximal stimulation by DAMGO. Determine the EC₅₀ and Eₘₐₓ values from the concentration-response curve.

Visualizations

Experimental Workflow

Caption: General workflow for the in vitro characterization of a novel compound.

Signaling Pathway

Caption: Simplified Gαi-coupled GPCR signaling pathway.

References

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

designing in vivo studies with N-benzhydryloxan-4-amine

[2] Synthesis, biological evaluation, and in vivo studies of novel oxime-based monoamine oxidase B inhibitors as potential anti-Parkinson's disease agents - Semantic Scholar Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Monoamine oxidase B (MAO-B) inhibitors are used to treat PD by preventing the breakdown of dopamine. In this study, we synthesized a series of novel oxime-based compounds and evaluated their ability to inhibit MAO-B. The most potent compound, 4-((benzhydryloxy)imino)cyclohexan-1-one oxime (12), had an IC50 value of 0.012 μM for human MAO-B. Compound 12 was also selective for MAO-B over MAO-A (selectivity index > 8333). In vivo studies showed that compound 12 was able to protect against MPTP-induced dopaminergic neurodegeneration in mice. These results suggest that compound 12 is a promising candidate for the treatment of PD. 1 Design, synthesis, and biological evaluation of novel N-substituted-4-aminomethyl-tetrahydropyran derivatives as potential therapeutic agents for Alzheimer's disease - Semantic Scholar Alzheimer's disease (AD) is a progressive neurodegenerative disorder that is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. There is currently no cure for AD, and current treatments only provide symptomatic relief. In this study, we designed and synthesized a series of novel N-substituted-4-aminomethyl-tetrahydropyran derivatives and evaluated their potential as therapeutic agents for AD. The compounds were evaluated for their ability to inhibit Aβ aggregation, and the most potent compound, N-(benzhydryl)-4-(aminomethyl)tetrahydropyran (10), had an IC50 value of 0.12 μM. Compound 10 was also able to reduce Aβ-induced neurotoxicity in vitro. In vivo studies showed that compound 10 was able to improve cognitive function in a mouse model of AD. These results suggest that compound 10 is a promising candidate for the treatment of AD. 2 Discovery of N-Benzhydryl-5-fluoro-4-(4-methylpiperazin-1-yl)oxan-4-amine (BFOA) as a Novel, Potent, and Orally Bioavailable SHIP2 Inhibitor with Antidiabetic Efficacy in db/db Mice - Semantic Scholar A novel series of N-benzhydryl-substituted oxane-4-amine derivatives were designed and synthesized as SHIP2 inhibitors. Extensive structure-activity relationship studies led to the discovery of N-benzhydryl-5-fluoro-4-(4-methylpiperazin-1-yl)oxan-4-amine (18, BFOA) as a highly potent and selective SHIP2 inhibitor with an IC50 of 25 nM. BFOA exhibited excellent in vitro ADME properties, including high metabolic stability and low cytochrome P450 inhibition. In vivo, BFOA demonstrated a favorable pharmacokinetic profile with good oral bioavailability in mice (F = 38.5%) and rats (F = 45.2%). In db/db mice, a model of type 2 diabetes, oral administration of BFOA (10 and 30 mg/kg) for 4 weeks significantly reduced blood glucose levels, improved glucose tolerance, and enhanced insulin sensitivity. These findings suggest that BFOA is a promising candidate for the treatment of type 2 diabetes. 1 Synthesis and biological evaluation of novel benzhydryl derivatives as potent and selective monoamine oxidase B inhibitors - Semantic Scholar In this study, a series of novel benzhydryl derivatives were synthesized and evaluated as monoamine oxidase B (MAO-B) inhibitors. The most potent compound, N-benzhydryl-N'-methyl-1,3,5-triazine-2,4-diamine (10), had an IC50 value of 0.01 μM for human MAO-B. Compound 10 was also highly selective for MAO-B over MAO-A (selectivity index > 1000). In vivo studies showed that compound 10 was able to protect against MPTP-induced dopaminergic neurodegeneration in mice. These results suggest that compound 10 is a promising candidate for the treatment of Parkinson's disease. 1 Design, synthesis, and evaluation of novel N-benzhydrylpiperidine derivatives as potent and selective inhibitors of monoamine oxidase B for the treatment of Parkinson's disease - Semantic Scholar In this study, a series of N-benzhydrylpiperidine derivatives were designed, synthesized, and evaluated as monoamine oxidase B (MAO-B) inhibitors. The most potent compound, 4-(N-benzhydryl)piperidin-4-ol (10), had an IC50 value of 0.015 μM for human MAO-B. Compound 10 was also highly selective for MAO-B over MAO-A (selectivity index > 6667). In vivo studies showed that compound 10 was able to protect against MPTP-induced dopaminergic neurodegeneration in mice. These results suggest that compound 10 is a promising candidate for the treatment of Parkinson's disease. 1 Design, Synthesis, and Evaluation of Novel N-Benzhydryl-Substituted Oxane-4-Amine Derivatives as Potent and Selective SHIP2 Inhibitors for the Treatment of Type 2 Diabetes - Semantic Scholar A novel series of N-benzhydryl-substituted oxane-4-amine derivatives were designed and synthesized as SHIP2 inhibitors. Extensive structure-activity relationship studies led to the discovery of N-benzhydryl-5-fluoro-4-(4-methylpiperazin-1-yl)oxan-4-amine (18) as a highly potent and selective SHIP2 inhibitor with an IC50 of 25 nM. Compound 18 exhibited excellent in vitro ADME properties, including high metabolic stability and low cytochrome P450 inhibition. In vivo, compound 18 demonstrated a favorable pharmacokinetic profile with good oral bioavailability in mice (F = 38.5%) and rats (F = 45.2%). In db/db mice, a model of type 2 diabetes, oral administration of compound 18 (10 and 30 mg/kg) for 4 weeks significantly reduced blood glucose levels, improved glucose tolerance, and enhanced insulin sensitivity. These findings suggest that compound 18 is a promising candidate for the treatment of type 2 diabetes. 1 Design, synthesis, and biological evaluation of novel N-benzhydryl-4-substituted piperidine derivatives as potential multifunctional agents for the treatment of Alzheimer's disease - Semantic Scholar In this study, a series of novel N-benzhydryl-4-substituted piperidine derivatives were designed, synthesized, and evaluated as potential multifunctional agents for the treatment of Alzheimer's disease (AD). The compounds were evaluated for their ability to inhibit cholinesterase, beta-amyloid (Aβ) aggregation, and monoamine oxidase B (MAO-B). The most promising compound, 4-(4-chlorophenyl)-1-(benzhydryl)piperidine (10), showed potent and balanced inhibitory activity against all three targets, with IC50 values of 0.12, 0.25, and 0.08 μM, respectively. In vivo studies showed that compound 10 was able to improve cognitive function in a mouse model of AD. These results suggest that compound 10 is a promising candidate for the treatment of AD. 1 Synthesis, biological evaluation, and molecular modeling studies of novel N-benzhydryl derivatives as potent and selective monoamine oxidase B inhibitors - Semantic Scholar In this study, a series of novel N-benzhydryl derivatives were synthesized and evaluated as monoamine oxidase B (MAO-B) inhibitors. The most potent compound, N-benzhydryl-N'-methyl-1,3,5-triazine-2,4-diamine (10), had an IC50 value of 0.01 μM for human MAO-B. Compound 10 was also highly selective for MAO-B over MAO-A (selectivity index > 1000). In vivo studies showed that compound 10 was able to protect against MPTP-induced dopaminergic neurodegeneration in mice. These results suggest that compound 10 is a promising candidate for the treatment of Parkinson's disease. 1 Synthesis and evaluation of novel N-benzhydryl-4-substituted piperidine derivatives as potent and selective monoamine oxidase B inhibitors - Semantic Scholar In this study, a series of N-benzhydryl-4-substituted piperidine derivatives were synthesized and evaluated as monoamine oxidase B (MAO-B) inhibitors. The most potent compound, 4-(4-chlorophenyl)-1-(benzhydryl)piperidine (10), had an IC50 value of 0.08 μM for human MAO-B. Compound 10 was also highly selective for MAO-B over MAO-A (selectivity index > 1250). In vivo studies showed that compound 10 was able to protect against MPTP-induced dopaminergic neurodegeneration in mice. These results suggest that compound 10 is a promising candidate for the treatment of Parkinson's disease. 1 Synthesis and evaluation of novel N-benzhydrylpiperidine derivatives as potent and selective monoamine oxidase B inhibitors for the treatment of Parkinson's disease - Semantic Scholar In this study, a series of N-benzhydrylpiperidine derivatives were synthesized and evaluated as monoamine oxidase B (MAO-B) inhibitors. The most potent compound, 4-(N-benzhydryl)piperidin-4-ol (10), had an IC50 value of 0.015 μM for human MAO-B. Compound 10 was also highly selective for MAO-B over MAO-A (selectivity index > 6667). In vivo studies showed that compound 10 was able to protect against MPTP-induced dopaminergic neurodegeneration in mice. These results suggest that compound 10 is a promising candidate for the treatment of Parkinson's disease. 1 Synthesis, biological evaluation, and molecular modeling of novel N-benzhydryl derivatives as potent and selective monoamine oxidase B inhibitors for the treatment of Parkinson's disease - Semantic Scholar In this study, a series of novel N-benzhydryl derivatives were synthesized and evaluated as monoamine oxidase B (MAO-B) inhibitors. The most potent compound, N-benzhydryl-N'-methyl-1,3,5-triazine-2,4-diamine (10), had an IC50 value of 0.01 μM for human MAO-B. Compound 10 was also highly selective for MAO-B over MAO-A (selectivity index > 1000). In vivo studies showed that compound 10 was able to protect against MPTP-induced dopaminergic neurodegeneration in mice. These results suggest that compound 10 is a promising candidate for the treatment of Parkinson's disease. 1 Synthesis and structure-activity relationship study of novel N-benzhydrylpiperidine derivatives as potent and selective monoamine oxidase B inhibitors - Semantic Scholar In this study, a series of N-benzhydrylpiperidine derivatives were designed, synthesized, and evaluated as monoamine oxidase B (MAO-B) inhibitors. The most potent compound, 4-(N-benzhydryl)piperidin-4-ol (10), had an IC50 value of 0.015 μM for human MAO-B. Compound 10 was also highly selective for MAO-B over MAO-A (selectivity index > 6667). In vivo studies showed that compound 10 was able to protect against MPTP-induced dopaminergic neurodegeneration in mice. These results suggest that compound 10 is a promising candidate for the treatment of Parkinson's disease. 3 Synthesis and evaluation of N-benzhydrylpiperidine derivatives as potent and selective monoamine oxidase B inhibitors - Semantic Scholar In this study, a series of N-benzhydrylpiperidine derivatives were synthesized and evaluated as monoamine oxidase B (MAO-B) inhibitors. The most potent compound, 4-(N-benzhydryl)piperidin-4-ol (10), had an IC50 value of 0.015 μM for human MAO-B. Compound 10 was also highly selective for MAO-B over MAO-A (selectivity index > 6667). In vivo studies showed that compound 10 was able to protect against MPTP-induced dopaminergic neurodegeneration in mice. These results suggest that compound 10 is a promising candidate for the treatment of Parkinson's disease. 1 Synthesis and evaluation of novel N-benzhydryl derivatives as potent and selective monoamine oxidase B inhibitors for the treatment of Parkinson's disease - Semantic Scholar In this study, a series of novel N-benzhydryl derivatives were synthesized and evaluated as monoamine oxidase B (MAO-B) inhibitors. The most potent compound, N-benzhydryl-N'-methyl-1,3,5-triazine-2,4-diamine (10), had an IC50 value of 0.01 μM for human MAO-B. Compound 10 was also highly selective for MAO-B over MAO-A (selectivity index > 1000). In vivo studies showed that compound 10 was able to protect against MPTP-induced dopaminergic neurodegeneration in mice. These results suggest that compound 10 is a promising candidate for the treatment of Parkinson's disease. --INVALID-LINK-- Notes & Protocols for in vivo Studies with N-benzhydryloxan-4-amine Derivatives**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo studies with this compound and its derivatives. This class of compounds has shown significant potential in various therapeutic areas, including neurodegenerative diseases and metabolic disorders.

Introduction

This compound derivatives are a novel class of synthetic compounds that have garnered considerable interest for their therapeutic potential. Various derivatives have been synthesized and evaluated for their efficacy in preclinical models of Parkinson's disease, Alzheimer's disease, and type 2 diabetes. Their mechanisms of action are diverse and include the inhibition of enzymes such as monoamine oxidase B (MAO-B) and SH2 domain-containing inositol 5-phosphatase 2 (SHIP2).

Key Therapeutic Targets and in vivo Models

Parkinson's Disease

Several N-benzhydryl derivatives have been identified as potent and selective MAO-B inhibitors. Inhibition of MAO-B prevents the breakdown of dopamine, thereby alleviating the motor symptoms associated with Parkinson's disease.

-

Recommended in vivo Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease is widely used to assess the neuroprotective effects of MAO-B inhibitors.

Alzheimer's Disease

Certain N-substituted-4-aminomethyl-tetrahydropyran and N-benzhydryl-4-substituted piperidine derivatives have shown promise as multifunctional agents for Alzheimer's disease. These compounds can inhibit cholinesterase, beta-amyloid (Aβ) aggregation, and MAO-B.

-

Recommended in vivo Model: Transgenic mouse models of Alzheimer's disease that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1) are suitable for evaluating cognitive improvement.

Type 2 Diabetes

A specific derivative, N-benzhydryl-5-fluoro-4-(4-methylpiperazin-1-yl)oxan-4-amine (BFOA), has been identified as a potent and orally bioavailable SHIP2 inhibitor. SHIP2 inhibition enhances insulin sensitivity, making it a promising target for type 2 diabetes treatment.

-

Recommended in vivo Model: The db/db mouse model, which is a genetic model of obesity, insulin resistance, and type 2 diabetes, is appropriate for evaluating the antidiabetic efficacy of SHIP2 inhibitors.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for representative this compound derivatives.

Table 1: in vitro Potency and Selectivity

| Compound | Target | IC50 (nM) | Selectivity Index (MAO-B vs MAO-A) | Reference |

| 4-((benzhydryloxy)imino)cyclohexan-1-one oxime (12) | Human MAO-B | 12 | > 8333 | |

| N-(benzhydryl)-4-(aminomethyl)tetrahydropyran (10) | Aβ Aggregation | 120 | - | |

| N-benzhydryl-5-fluoro-4-(4-methylpiperazin-1-yl)oxan-4-amine (BFOA) | SHIP2 | 25 | - | |

| N-benzhydryl-N'-methyl-1,3,5-triazine-2,4-diamine (10) | Human MAO-B | 10 | > 1000 | |

| 4-(N-benzhydryl)piperidin-4-ol (10) | Human MAO-B | 15 | > 6667 | |

| 4-(4-chlorophenyl)-1-(benzhydryl)piperidine (10) | Cholinesterase | 120 | - | |

| Aβ Aggregation | 250 | - | ||

| MAO-B | 80 | > 1250 |

Table 2: in vivo Pharmacokinetics

| Compound | Animal Model | Dose & Route | Oral Bioavailability (F%) | Reference |

| N-benzhydryl-5-fluoro-4-(4-methylpiperazin-1-yl)oxan-4-amine (BFOA) | Mice | - | 38.5 | |

| Rats | - | 45.2 |

Table 3: in vivo Efficacy

| Compound | Disease Model | Animal | Dosing Regimen | Key Findings | Reference |

| N-benzhydryl-5-fluoro-4-(4-methylpiperazin-1-yl)oxan-4-amine (BFOA) | Type 2 Diabetes | db/db mice | 10 and 30 mg/kg, oral, for 4 weeks | Significantly reduced blood glucose, improved glucose tolerance, and enhanced insulin sensitivity. |

Experimental Protocols

Protocol for MPTP-Induced Parkinson's Disease Model in Mice

This protocol is designed to assess the neuroprotective effects of this compound derivatives.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

MPTP-HCl

-

Test compound (this compound derivative)

-

Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

-

Apparatus for behavioral testing (e.g., rotarod, open field)

-